L-Psicose

Description

Propriétés

IUPAC Name |

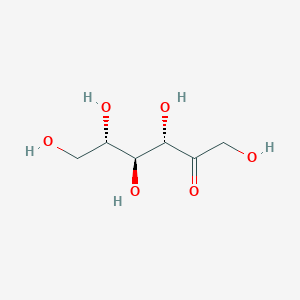

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-ZXEDONINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474831 | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16354-64-6 | |

| Record name | Psicose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Biotechnological Pathways for L-psicose Production

Microbial Fermentation and Engineered Strain Approaches for L-Psicose Biosynthesis

Optimization of Glycolytic Pathways for DHAP Supply

Fed-Batch Culture Techniques for Scalable this compound Production

Fed-batch culture techniques are widely employed in industrial bioprocesses to achieve high cell densities and product yields, offering a scalable approach for this compound production. This method involves the controlled addition of nutrients to the bioreactor, which helps to mitigate substrate inhibition and the accumulation of inhibitory byproducts, common issues in batch fermentations remedypublications.comeppendorf.comresearchgate.net.

Table 1: this compound Production via Fed-Batch Culture

| Strain | Product (g/L) | Yield (g/g L-glyceraldehyde) |

| C. glutamicum SY14(pXFTY) | This compound: 2.3, L-Sorbose: 3.5 | 0.61 |

Chemo-Enzymatic Synthesis Methods for this compound and its Derivatives (e.g., 6-deoxy-L-psicose)

Chemo-enzymatic synthesis offers a powerful route for producing this compound and its derivatives, combining the specificity of enzymatic reactions with the versatility of chemical transformations.

This compound Synthesis: Enzymatic approaches for this compound synthesis often leverage aldolases. For example, transketolase (TK) from Geobacillus stearothermophilus has been utilized for the synthesis of natural (3S,4S)-ketoses, including this compound, from (2S)-hydroxyaldehyde. In such processes, the donor hydroxypyruvaldehyde (HPA) and acceptor substrates can be generated in situ within a one-pot reaction system mdpi.com. Furthermore, fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases have been identified for their ability to synthesize this compound from dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde nih.govasm.orgasm.org. Notably, TagA from Bacillus licheniformis (BGatY) exhibits high enzyme activity with L-glyceraldehyde. A "one-pot" reaction system combining BGatY and fructose-1-phosphatase (YqaB) successfully produced 378 mg/liter of this compound nih.govasm.orgasm.org.

6-deoxy-L-psicose Synthesis: The synthesis of 6-deoxy-L-psicose, a valuable derivative, has been efficiently achieved through a two-step enzymatic strategy starting from L-rhamnose nih.govnih.gov.

Step 1: Isomerization and Phosphorylation. L-rhamnose (6-deoxy-L-mannose) is first isomerized to L-rhamnulose (6-deoxy-L-fructose) by L-rhamnose isomerase (RhaI). Subsequently, L-rhamnulose undergoes epimerization to 6-deoxy-L-psicose, catalyzed by D-tagatose 3-epimerase (DTE). This epimerization step is coupled with a selective phosphorylation reaction mediated by human fructose kinase (HK), which specifically phosphorylates 6-deoxy-L-psicose at the C-1 position, yielding 6-deoxy-L-psicose 1-phosphate nih.govnih.gov.

Step 2: Dephosphorylation. In the final step, the phosphate group is hydrolyzed from 6-deoxy-L-psicose 1-phosphate using acid phosphatase (AphA), resulting in the production of 6-deoxy-L-psicose nih.govnih.gov.

This two-step method has demonstrated high efficiency, achieving an 81% yield of 6-deoxy-L-psicose with respect to L-rhamnose. A significant advantage of this approach is the production of 6-deoxy-L-psicose with high purity, eliminating the need for complex isomer separation steps that were often required in earlier, less efficient methods nih.govnih.gov.

Table 2: Enzymatic Synthesis of 6-deoxy-L-psicose

| Starting Material | Enzymes Involved | Product | Yield |

| L-Rhamnose | L-Rhamnose Isomerase (RhaI), D-Tagatose 3-Epimerase (DTE), Human Fructose Kinase (HK), Acid Phosphatase (AphA) | 6-deoxy-L-psicose | 81% (from L-rhamnose) nih.govnih.gov |

Biological Activities and Mechanistic Investigations of L-psicose

Antiviral Efficacy of L-Psicose

This compound has demonstrated significant antiviral activity against HSV-1, a prevalent human pathogen responsible for various infections, including herpetic stromal keratitis (HSK) nih.govfrontiersin.org. Its inhibitory effects have been observed in both cellular and animal models, suggesting a promising role as an antiviral agent nih.govresearchgate.netnih.gov. The mechanism of HSV-1 inhibition by this compound is primarily mediated through the blocking of viral adsorption to the cell surface nih.gov.

Inhibition of Herpes Simplex Virus Type 1 (HSV-1) In Vitro Studies

In vitro investigations have consistently shown this compound's ability to inhibit HSV-1 replication in cell cultures. These studies utilize standard virological assays to quantify its antiviral potency and determine effective concentrations nih.govresearchgate.netnih.gov.

The plaque reduction assay (PRA) is a widely used method to assess the antiviral activity of compounds by quantifying their ability to reduce the formation of viral plaques in cell monolayers mdpi.com. In studies evaluating this compound, CV-1 cells (African green monkey kidney cells) were typically seeded in multi-well plates and infected with HSV-1, often the KOS-GFP strain nih.govresearchgate.netnih.gov. Prior to infection, the virus may be preincubated with varying concentrations of this compound mdpi.com. After a period allowing for viral adsorption, the inoculum is removed, and cells are overlaid with a medium containing carboxymethyl cellulose to restrict secondary viral spread mdpi.com. Following incubation for approximately 48 hours, cells are fixed, commonly with methanol, and stained with crystal violet to visualize and count the plaques mdpi.com. The reduction in plaque numbers in this compound-treated wells compared to untreated virus controls indicates antiviral efficacy mdpi.com.

Through in vitro plaque reduction assays, the inhibitory concentrations of this compound against HSV-1 have been determined. The half-maximal inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90) represent the concentrations of this compound required to inhibit HSV-1 plaque formation by 50% and 90%, respectively nih.govresearchgate.netnih.gov. Research has reported this compound to exhibit an IC50 of 99.5 mM and an IC90 of 160 mM against HSV-1 in CV-1 cells nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org.

Table 1: In Vitro Inhibitory Concentrations of this compound against HSV-1

| Parameter | Value (mM) | Assay Method | Cell Line | Reference |

| IC50 | 99.5 | Plaque Reduction Assay | CV-1 | nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org |

| IC90 | 160 | Plaque Reduction Assay | CV-1 | nih.govresearchgate.netnih.gov |

Plaque Reduction Assay Methodologies

Inhibition of Herpes Simplex Virus Type 1 (HSV-1) In Vivo Studies

Beyond in vitro observations, this compound has also demonstrated therapeutic efficacy in animal models of HSV-1 infection, particularly in the context of herpetic stromal keratitis (HSK) nih.govresearchgate.netnih.gov.

The murine ocular model is a well-established system for studying HSV-1-induced HSK and evaluating potential antiviral treatments nih.govnih.gov. In studies involving this compound, female Balb/c mice were corneally infected with HSV-1, specifically the KOS-GFP strain nih.govresearchgate.netnih.gov. Topical eye drop treatment with this compound, typically at a concentration of 200 mM in PBS solution, was initiated 24 hours post-infection and continued four times daily for ten consecutive days nih.govresearchgate.netnih.gov. This model allows for the assessment of disease progression and the impact of treatment on ocular pathology nih.govnih.gov.

The therapeutic effects of this compound in the murine ocular model were evaluated by assessing key indicators of HSK severity. Viral load reduction was determined by measuring infectious HSV-1 shedding from eye swabs using the plaque reduction assay nih.govresearchgate.netnih.gov. Results indicated that this compound therapy correlated with an accelerated clearance of the virus from eye swabs, suggesting a reduction in viral replication and dissemination in vivo nih.govresearchgate.netnih.gov.

Furthermore, the severity of HSK, characterized by corneal opacity, was monitored through slit lamp examination in a masked fashion nih.govresearchgate.netnih.govfrontiersin.org. Corneal opacity, which typically becomes evident around day 14 post-infection, was significantly reduced in this compound-treated groups compared to mock-treated eyes nih.govresearchgate.net. This reduction in corneal opacity suggests that this compound treatment contributes to diminished infectious virus shedding and less severe disease development nih.gov.

Table 2: In Vivo Efficacy of this compound in Murine HSK Model

| Parameter | Treatment Group (200 mM this compound) | Control Group (Mock Treatment) | Outcome | Reference |

| Viral Load | Accelerated clearance from eye swabs | Slower clearance | Significant reduction in infectious virus shedding | nih.govresearchgate.netnih.gov |

| Corneal Opacity | Significantly reduced severity | Higher severity | Significant inhibition of corneal opacity | nih.govresearchgate.net |

Murine Ocular Model for Herpetic Stromal Keratitis (HSK)

Proposed Mechanisms of this compound Biological Action

The biological activities of this compound are attributed to specific molecular interactions and pathways within host cells. Investigations have primarily focused on its antiviral effects, with a key mechanism involving the inhibition of viral adsorption.

Inhibition of Viral Adsorption to Host Cell Surfaces

A significant proposed mechanism for this compound's antiviral action is its ability to inhibit viral adsorption to host cell surfaces. Studies have demonstrated that this compound can effectively block the adsorption of Herpes Simplex Virus type 1 (HSV-1) to CV-1 cells in vitro. This inhibition is a crucial early step in the viral life cycle, preventing the virus from attaching to and entering host cells nih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

In experiments evaluating the effect of this compound against HSV-1 adsorption, an IC50 dose of 99.51 mM and an IC90 dose of 166.48 mM were reported for its anti-HSV-1 activity in CV-1 cells nih.gov. This suggests a concentration-dependent inhibitory effect on viral adsorption. Furthermore, topical treatment with this compound has been shown to reduce infectious HSV-1 shedding in a mouse ocular model, correlating with accelerated viral clearance nih.govnih.gov. The structural similarity between this compound and L-fructose at carbon numbers 4 and 5 has been noted as a potential factor in their anti-HSV-1 activity, both inhibiting viral adsorption to the cell surface nih.gov.

The following table summarizes the in vitro anti-HSV-1 activity of this compound:

| Assay | Cell Line | IC50 (mM) | IC90 (mM) | Mechanism |

| Plaque Reduction Assay (P.R.A.) nih.gov | CV-1 cells nih.gov | 99.51 nih.gov | 166.48 nih.gov | Inhibition of viral adsorption nih.gov |

Exploration of Other Potential Antiviral Pathways

While inhibition of viral adsorption is a primary identified mechanism, the exploration of other potential antiviral pathways for this compound continues. Antiviral agents can target various stages of the viral life cycle, including viral entry, replication, protein synthesis, assembly, and release frontiersin.orgmdpi.comfrontiersin.org. Although current research prominently highlights this compound's role in blocking viral adsorption, further investigations may uncover its involvement in other intracellular or extracellular antiviral processes. The potential for this compound to act through alternative or complementary strategies, such as targeting cellular receptors required for viral attachment and entry, is an area of ongoing interest nih.gov.

Stereoisomer-Specific Biological Activities and Comparative Analysis (e.g., with D-Psicose)

The biological activities of this compound often exhibit stereoisomer specificity, distinguishing its effects from those of its enantiomer, D-psicose (also known as D-allulose). L-form rare sugars, including this compound, have been noted for their potential in the production of antiviral and anticancer agents, often demonstrating improved biological activity and lower toxicity compared to their D-enantiomer counterparts nih.govasm.orgcas.cn.

D-Psicose, in contrast, is recognized for its role as a low-calorie sweetener and its physiological benefits related to metabolism, such as suppressing hepatic lipogenous enzyme activity, reducing abdominal fat accumulation, and ameliorating hyperglycemia and insulin resistance nih.govresearchgate.netasm.orgmdpi.comresearchgate.netebi.ac.uk. While D-psicose is primarily investigated for its nutritional and metabolic impact, this compound has shown direct antiviral activity. This stereoisomer-specific activity underscores the importance of the molecule's three-dimensional structure in its biological interactions.

The distinct roles of this compound and D-psicose highlight that even subtle differences in molecular configuration can lead to vastly different biological outcomes and therapeutic potentials.

Metabolic Fate and Physiological Effects of L-psicose in Biological Systems

Absorption and Distribution Studies of L-Psicose In Vivo

Detailed studies specifically on the systemic absorption and distribution of this compound in mammalian models are limited in the provided literature. Research has indicated the efficacy of this compound in topical applications, such as its ability to inhibit Herpes Simplex Virus type 1 (HSV-1) induced corneal opacity and ocular virus shedding in a mouse eye model, suggesting local activity upon administration nih.gov. However, comprehensive pharmacokinetic data regarding its systemic absorption rates, tissue distribution, and bioavailability following oral or intravenous administration in vivo for this compound are not extensively documented in the current search results.

Excretion Patterns of this compound

Specific data on the excretion patterns of this compound in mammals are not explicitly detailed in the provided research. Studies on rare sugars often highlight low metabolism and significant excretion of the absorbed dose, particularly for D-psicose, which is largely excreted unchanged in urine and feces foodstandards.gov.aucapes.gov.br. However, direct evidence for this compound's excretion routes and rates in mammalian systems remains to be thoroughly documented in the available literature.

Assessment of this compound Impact on Mammalian Physiology and Cellular Homeostasis

Cellular viability assessments have been conducted to evaluate the response of cells to this compound exposure. In one study, this compound was tested for its effect on Vero (CV-1) cells using a dye reduction assay. The results indicated that this compound appeared to be non-toxic at the maximum concentration utilized in that specific study nih.gov. This suggests a favorable cellular viability profile for this compound within the tested concentrations.

Table 1: Cellular Viability Assessment of this compound in Vero (CV-1) Cells

| Cell Line | Assay Method | This compound Concentration | Viability Observation | Source |

| Vero (CV-1) | Dye Reduction Assay | Maximum concentration used in study | Non-toxic | nih.gov |

Investigations into the non-toxicity profiles of this compound have been conducted both in vitro and in vivo. In vitro assessments, such as those performed on Vero (CV-1) cells, indicated that this compound was non-toxic at the highest concentration tested nih.gov.

For in vivo non-toxicity, studies involving topical application of this compound in a mouse eye model demonstrated its safety. A concentration of 200 mM this compound was well tolerated by the eyes of naïve mice, showing no corneal toxicity when applied five times a day for ten consecutive days nih.gov. These findings suggest a favorable non-toxicity profile for this compound under the tested conditions.

Table 2: Non-Toxicity Profile of this compound In Vitro and In Vivo

| Study Type | Model System | This compound Concentration/Application | Observation | Source |

| In Vitro | Vero (CV-1) cells | Maximum concentration used | Non-toxic | nih.gov |

| In Vivo | Naïve mouse eyes | 200 mM, topical application (5 times/day for 10 days) | Well tolerated, no corneal toxicity | nih.gov |

Advanced Analytical Methodologies for L-psicose Detection and Quantification

Spectroscopic and Spectrometric Characterization of L-Psicose

The precise identification and structural elucidation of this compound are fundamental to its study. Spectroscopic and spectrometric techniques provide invaluable insights into its molecular architecture and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound and its derivatives asm.orgmdpi.comemerypharma.comipb.ptresearchgate.net. This compound, like other monosaccharides, exists in various anomeric forms (e.g., α-L-psicofuranose, β-L-psicofuranose, α-L-psicopyranose, and β-L-psicopyranose) in solution due to mutarotation, and NMR can differentiate these forms mdpi.comresearchgate.net.

Specifically, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is crucial for assigning carbon resonances and confirming the backbone structure mdpi.comemerypharma.comipb.ptresearchgate.netbmrb.io. For instance, studies on di-D-psicose anhydride (DPA) utilized ¹³C-NMR to confirm the presence of two ketohexoses and two anhydride bonds, with twelve distinct signals observed mdpi.com. The absence of C-2 and C-2' signals in the DEPT-135 spectrum further confirmed the D-psicose units mdpi.com. Furthermore, the α-D-psicofuranose anomer has been characterized by a distinctive signal at approximately 85 ppm in its ¹³C-NMR spectrum mdpi.comresearchgate.net.

Beyond one-dimensional (1D) ¹H and ¹³C-NMR, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish proton-proton and proton-carbon connectivities, providing comprehensive structural information and unambiguous assignments emerypharma.comipb.pt.

Mass Spectrometry (MS) and LC-MS/MS for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for the trace analysis and identification of this compound and its metabolites in complex samples nih.govthermofisher.comnih.govijpras.commdpi.comjfe-tec.co.jplcms.cz. High-resolution mass spectrometry (HRMS) is frequently utilized to provide accurate mass measurements, which are critical for determining elemental compositions and improving the confidence of metabolite identification nih.govijpras.com.

LC-MS/MS offers significant advantages by separating analytes prior to detection, thereby reducing matrix complexity and potential ion suppression effects thermofisher.comnih.gov. This technique is versatile, accommodating a wide range of metabolites due to its compatibility with various column chemistries, including reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for highly polar molecules thermofisher.comlcms.cz. Common ionization techniques in LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are suitable for different polarities of compounds thermofisher.com.

For metabolite identification, MS/MS spectra provide characteristic fragmentation patterns that can be compared against spectral libraries or interpreted de novo to elucidate unknown structures thermofisher.comnih.gov. This approach is crucial for understanding metabolic pathways and the fate of this compound in biological systems. The purity of this compound derivatives has also been confirmed using HRMS nih.gov.

Sample Preparation and Extraction Protocols for Complex Biological and Food Matrices

Effective sample preparation and extraction are critical steps to isolate this compound from complex biological and food matrices, ensuring accurate and interference-free analysis.

Ultrasonic Extraction Techniques for Sample Preparation

Ultrasonic extraction (UAE) is a highly efficient technique for the preparation of samples containing this compound from various matrices, including food products like coffee, corn-snack, and raisins researchgate.netjst.go.jpmdpi.comresearchgate.net. This method enhances the efficiency of solid-liquid extraction, often at moderate temperatures, by leveraging the mechanical effects of ultrasound, such as acoustic cavitation, microstreaming, and localized shear forces mdpi.comnih.govmdpi.come3s-conferences.org. These effects promote solvent penetration into the sample matrix and facilitate cellular degradation, leading to improved extraction rates nih.gov.

UAE is also considered environmentally friendly, as it can reduce the amount of solvent and sample matrix required for extraction mdpi.com. Optimal extraction conditions, including ultrasound power, pulse duty cycle, temperature, and time, are crucial for maximizing this compound recovery and stability mdpi.comresearchgate.net. For instance, in the determination of D-Psicose in raisin matrices, an ultrasound power of 100 W, a pulse duty cycle of 0.5 s⁻¹, an extraction temperature of 25 °C, and an extraction time of 10 minutes were effectively employed mdpi.comresearchgate.net. A 10-minute extraction time for psicose has also been reported for other food matrices at 20 °C mdpi.com.

Solid Phase Extraction (SPE) with C18 Sep-Pack Filtration for Purification

Solid Phase Extraction (SPE) is a widely adopted purification technique that selectively isolates analytes from complex matrices, enhancing the purity of the sample prior to analysis waters.comuvison.com. C18 Sep-Pak cartridges are commonly used for this purpose, particularly for the purification of this compound from aqueous solutions researchgate.netjst.go.jpwaters.comnelsonjameson.com.

These cartridges contain a silica-based sorbent with an octadecyl (C18) bonded phase, providing strong hydrophobic interactions waters.com. This reversed-phase chemistry allows for the adsorption of analytes, even those with weak hydrophobicity, from aqueous samples waters.com. Typical applications of C18 Sep-Pak cartridges include the extraction of drugs and their metabolites from biological fluids (e.g., serum, plasma, urine), desalting of peptides, and the isolation of trace organic compounds from environmental water samples or organic acids from beverages waters.comuvison.com. In the context of this compound analysis in various food products, C18 Sep-Pack filtration has been successfully utilized to prepare samples for high-performance liquid chromatography (HPLC) analysis, effectively removing interfering substances within a short timeframe (0.5-1.5 hours) researchgate.netjst.go.jp.

Method Validation Parameters: Accuracy, Precision, Recovery, and Linearity in this compound Quantification

Method validation is a critical process that ensures an analytical method is reliable, consistent, and suitable for its intended quantitative purpose eirgenix.comujpronline.comelementlabsolutions.comeuropa.eu. For this compound quantification, key validation parameters include accuracy, precision, recovery, and linearity.

Accuracy Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value of the analyte eirgenix.comujpronline.comelementlabsolutions.comeuropa.eu. For D-Psicose quantification in raisin matrices, mean recovery percentages demonstrating accuracy were reported across different spiked concentrations mdpi.comresearchgate.net.

| Spiked D-Psicose Concentration (mg kg⁻¹) | Mean Recovery (%) |

| 2 | 101.6 |

| 6 | 91.64 |

| 10 | 89.78 |

Precision Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions eirgenix.comujpronline.comelementlabsolutions.comeuropa.eu. It encompasses both intra-day (repeatability) and inter-day (intermediate precision) variability. For D-Psicose in raisin matrices, the precision was evaluated by calculating the coefficients of variation (CV, %) mdpi.comresearchgate.net.

| Precision Parameter | Value (%) |

| Intra-day | 4.8 |

| Inter-day | 4.34 |

Recovery Recovery specifically assesses the efficiency of the extraction and purification steps by determining the percentage of a known amount of analyte added to a sample that is successfully recovered through the analytical procedure researchgate.netjst.go.jpmdpi.comresearchgate.netnrfhh.com. In studies determining psicose content in food products, high recovery rates were achieved researchgate.netjst.go.jp.

| Sample Matrix | Psicose Recovery (%) | Relative Standard Deviation (R.S.D.) (%) |

| Coffee | 96.6 | 1.9 |

| Corn-snack | 96.7 | 3.0 |

Linearity Linearity demonstrates the ability of an analytical procedure, within a given range, to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample eirgenix.comujpronline.comelementlabsolutions.comeuropa.eu. Calibration curves for D-Psicose have consistently shown excellent linearity, indicating a strong correlation between analyte concentration and detector response researchgate.netjst.go.jpmdpi.comresearchgate.net.

| Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| 5 to 150 | 0.9999 |

| Not specified | > 0.999 |

These validation parameters collectively confirm the robustness and reliability of the analytical methods used for this compound quantification, ensuring the quality and consistency of results ujpronline.com.

Research Methodologies and Experimental Models in L-psicose Studies

Advanced Research Techniques and Methodologies

The investigation into L-psicose production and its associated enzymatic pathways employs a variety of cutting-edge molecular and analytical techniques. These methodologies enable researchers to manipulate biological systems, analyze complex molecular profiles, and screen for efficient biocatalysts.

Molecular Biology Techniques (e.g., Gene Cloning, Expression, Deletion, Overexpression in microbial systems)

Molecular biology techniques are fundamental to engineering microbial systems for enhanced this compound production. Researchers utilize gene cloning to isolate and replicate specific genes encoding enzymes involved in this compound biosynthesis or its related pathways. These cloned genes are then expressed in microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, to produce the target enzymes nih.govfishersci.ca.

Overexpression of key intracellular enzymes, such as D-allulose-6-phosphate-3-epimerase (AlsE) and hexitol-phosphatase B (HxpB), in microbial systems like E. coli is a common strategy to redirect metabolic flux towards the desired product, D-psicose (D-allulose) wikidata.org. Conversely, gene deletion techniques are employed to remove undesirable metabolic pathways that compete for substrates or produce byproducts, thereby increasing the yield of this compound. For instance, the deletion of the cgl0331 gene in C. glutamicum has been shown to reduce the conversion of L-glyceraldehyde to glycerol, leading to a higher yield of target products like this compound nih.gov.

Furthermore, genetic modifications extend to central carbon metabolism and competing metabolic pathways to optimize carbon flux towards this compound production nih.govwikipedia.org. Advanced methods like clustered regularly interspaced short palindromic repeats inhibition (CRISPRi) and the use of stationary-phase promoters are implemented for the dynamic regulation of key genes, allowing for precise control over cellular processes during fermentation nih.govwikipedia.org.

Transcriptome Analysis for Identification of Key Enzymes and Pathways

Transcriptome analysis, often performed in conjunction with genome analysis, is a powerful tool for elucidating biosynthetic pathways, including those relevant to this compound mdpi.com. This technique involves studying the complete set of RNA transcripts in a cell or organism under specific conditions. By comparing gene expression profiles between different states—such as product-producing versus non-producing species, or various tissues and growth phases—researchers can identify differentially expressed genes (DEGs) mdpi.com. These DEGs are strong candidates for encoding key enzymes within the this compound metabolic pathway. Functional enrichment analysis of these DEGs further helps in pinpointing significant pathways involved in the biosynthesis or metabolism of this compound mdpi.com. The integration of transcriptomic data with metabolomic measurements provides a comprehensive systems-level understanding of the cellular processes at play.

Metabolomics for Comprehensive Pathway Elucidation

Metabolomics offers a comprehensive analytical approach to profile low-molecular-weight metabolites present within biological systems, providing a direct snapshot of metabolic changes under various conditions. In the context of this compound research, metabolomics enables a systematic analysis of the metabolites produced by microorganisms, which is crucial for elucidating their metabolic pathways. Untargeted metabolomic analysis can detect a vast number of metabolites, offering a broad view of the metabolic landscape.

Biosensor-Based Enzyme Screening Approaches

Biosensor-based enzyme screening approaches represent an innovative strategy for the efficient selection and engineering of enzymes, particularly for enhancing their activity in bioproduction processes. In the context of D-psicose (D-allulose) production, specific biosensors have been developed utilizing transcription factors, such as PsiR, and various promoters (e.g., pPsiA, pPsiTacI) to detect the presence of psicose.

These biosensors are instrumental in screening large libraries of enzyme mutants, often generated through techniques like error-prone PCR, to identify and select for "gain-of-function" enzymes with improved catalytic properties. Fluorescence-activated cell sorting (FACS) is frequently used in conjunction with these biosensors to isolate cells exhibiting high enzyme activity, indicated by a strong fluorescent signal. To streamline and standardize the engineering of transcription factor-based biosensors, a modular construct known as the Universal Biosensor Chassis has been developed. The ultimate goal of these biosensor-based approaches is to efficiently evolve and select enzymes with superior activity, which can significantly reduce production costs.

Statistical Analysis and Data Interpretation in this compound Research

Common statistical techniques applied in this compound studies include:

Correlation Analysis: Used to examine the relationship between two or more variables.

Regression Analysis: Employed to analyze the relationship between a dependent variable and one or more independent variables.

T-Tests: Utilized to compare the means of two groups.

Analysis of Variance (ANOVA): Applied to compare the means of three or more groups.

Chi-Square Test: Used to determine if there is a significant association between two categorical variables.

Spearman Correlation Analysis: Can be used to analyze key factors causing differences in complex biological data.

Pearson Correlation Analysis: Useful for comparing different omics datasets, such as transcriptomic and metabolomic data.

Future Directions and Emerging Research Avenues for L-psicose

Elucidation of Novel Biological Functions and Therapeutic Potentials of L-Psicose

The exploration of this compound's biological functions and therapeutic applications remains an active and promising area of research. Current investigations suggest this compound may possess prebiotic effects, fostering a healthy gut microbiome, and could play a role in weight management by enhancing fat oxidation and reducing fat accumulation chemimpex.com. Furthermore, studies have indicated its antiviral activity, specifically demonstrating an inhibitory effect against Herpes Simplex Virus type 1 (HSV-1) by blocking viral adsorption to host cells nih.gov.

Future research will focus on:

Expanding the Spectrum of Therapeutic Applications: Beyond metabolic health and antiviral properties, further studies are needed to identify other potential therapeutic areas where this compound's unique properties could be leveraged. This includes exploring its impact on inflammatory pathways, immune modulation, and its potential as a chiral building block for synthesizing other biologically active L-sugars researchgate.net.

Mechanism-Based Therapeutic Development: Detailed investigations into the precise molecular and cellular mechanisms underlying its reported benefits are essential. For instance, while this compound inhibits HSV-1 adsorption, further studies could aim to identify the specific viral or host proteins involved in this interaction and explore strategies to reduce the effective concentrations for therapeutic use nih.gov.

Prebiotic and Gut Health Research: Deeper dives into the specific beneficial gut bacteria promoted by this compound and the metabolic byproducts generated are necessary to fully understand its prebiotic potential and its broader impact on gut health and the gut-brain axis.

Development of More Efficient and Sustainable Biosynthetic Processes for this compound

Key future directions for biosynthetic process development include:

Enzyme Engineering for Enhanced Efficiency and Stability: Research will focus on improving the catalytic efficiency and thermostability of enzymes involved in this compound synthesis, such as aldolases (e.g., FruA and TagA) and ketose-3-epimerases, through techniques like directed evolution and site-directed mutagenesis researchgate.netmdpi.comresearchgate.net. This aims to overcome limitations such as loose stereoselectivity and denaturation.

Optimization of Microbial Fermentation Strategies: Developing more robust and high-yielding microbial fermentation systems is a priority. This involves engineering microorganisms like Corynebacterium glutamicum and Escherichia coli to efficiently produce this compound from inexpensive carbon sources, potentially by optimizing metabolic pathways for DHAP generation and product yield asm.orgnih.govresearchgate.net.

Integration of Advanced Bioreactor Designs and Control Systems: Future research will explore the application of advanced bioreactor technologies and real-time monitoring systems to optimize fermentation conditions, improve product recovery, and ensure process sustainability.

Biosensor-Based Screening for Bioproduction: The development and application of biosensor-based enzyme screening approaches can significantly accelerate the discovery and optimization of biocatalysts for this compound production, allowing for rapid detection of improved enzyme behaviors and higher yields oup.com.

| Biosynthetic Strategy | Current Challenges | Future Research Focus |

| Enzymatic Bioconversion | High substrate cost (e.g., DHAP), enzyme instability, loose stereoselectivity asm.orgasm.orgresearchgate.net | Enzyme engineering (directed evolution, mutagenesis) for improved activity and thermostability researchgate.netmdpi.comresearchgate.net |

| Microbial Fermentation | Substrate cost, yield optimization, product recovery nih.govresearchgate.net | Metabolic pathway engineering, use of inexpensive raw materials (glucose, glycerol), optimized host strains asm.orgnih.gov |

| Process Optimization | Scalability, sustainability, real-time monitoring | Advanced bioreactor designs, biosensor integration for high-throughput screening oup.com |

Advanced Mechanistic Studies on this compound Interactions at the Molecular and Cellular Levels

While some initial insights into this compound's biological activities exist, a comprehensive understanding of its precise molecular and cellular targets is largely unexplored. For example, its anti-HSV-1 activity is known to involve blocking viral adsorption, but the specific cellular or viral components it interacts with are not fully characterized nih.gov.

Future mechanistic studies will involve:

Identification of Specific Receptors and Binding Partners: Utilizing advanced biochemical and biophysical techniques to identify and characterize the specific proteins, enzymes, or cellular receptors that this compound interacts with to exert its biological effects.

Elucidation of Signaling Pathways: Mapping the downstream signaling pathways activated or modulated by this compound binding, providing a detailed understanding of its cellular impact. This could involve phosphoproteomics, kinome profiling, and other systems biology approaches.

Cellular Uptake and Transport Mechanisms: Investigating how this compound is transported across cell membranes and its intracellular fate, which is crucial for understanding its bioavailability and distribution within biological systems.

Structural Biology of this compound-Protein Complexes: Employing techniques like X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy to determine the three-dimensional structures of this compound in complex with its interacting partners, offering atomic-level insights into its mechanism of action.

Comparative Omics Approaches to Understand Stereoisomeric Differences in Biological Impact

This compound is the L-enantiomer of D-Psicose (also known as D-allulose), a rare sugar that has been more extensively studied for its physiological functions, including its effects on glycemic control, body composition, and anti-inflammatory properties spandidos-publications.comnih.govnih.govebi.ac.ukfrontiersin.org. Despite their close structural relationship, stereoisomers can exhibit vastly different biological activities. There is a significant gap in research directly comparing the biological impacts of this compound and D-Psicose using comprehensive 'omics' technologies.

Future research will leverage comparative omics approaches, including:

Genomics and Transcriptomics: Analyzing changes in gene expression profiles in response to this compound versus D-Psicose administration in various cell types or animal models. This can reveal differential regulation of metabolic pathways, stress responses, or immune functions.

Proteomics: Identifying and quantifying differences in protein expression and post-translational modifications, which can indicate distinct cellular responses and signaling cascades.

Metabolomics: Comprehensive profiling of metabolites to understand how this compound and D-Psicose are metabolized differently and how they impact endogenous metabolic pathways. This can shed light on unique metabolic fates and downstream effects.

Microbiomics: Comparing the effects of this compound and D-Psicose on the composition and function of the gut microbiome, given this compound's potential prebiotic effects chemimpex.com.

This comparative approach will be instrumental in identifying unique biological targets and mechanisms specific to this compound, potentially leading to novel applications distinct from its D-enantiomer.

Integration of this compound into Advanced Biomaterial and Pharmaceutical Applications

This compound's unique properties, including its low-calorie nature and emerging biological activities, position it as a promising candidate for integration into advanced biomaterial and pharmaceutical applications. Its role as a chiral building block for other L-sugars further enhances its utility researchgate.net.

Future research in this domain will explore:

Drug Delivery Systems: Investigating the use of this compound as a component in novel drug delivery systems, such as nanoparticles, hydrogels, or scaffolds, to improve drug solubility, stability, targeting, or controlled release numberanalytics.compreprints.org. Its low-calorie and potentially non-metabolizable nature could make it an ideal excipient.

Biocompatible and Biodegradable Materials: Developing this compound-derived polymers or conjugates for creating biocompatible and biodegradable materials for tissue engineering, regenerative medicine, or medical devices. This could involve exploring its ability to form stable structures or interact favorably with biological tissues.

Pharmaceutical Formulations for Metabolic Disorders: Further exploring its direct incorporation into drug formulations aimed at metabolic disorders, leveraging its potential role in weight management and metabolic health chemimpex.com. This could involve studies on its synergistic effects with existing drugs.

Antiviral and Antimicrobial Biomaterials: Given its reported antiviral activity against HSV-1 nih.gov, research could focus on incorporating this compound into biomaterials designed for localized antiviral or antimicrobial applications, such as wound dressings or coatings for medical devices.

Addressing Gaps in the Understanding of this compound Metabolism and Long-Term Physiological Effects

A significant research gap for rare sugars, including this compound, pertains to a comprehensive understanding of their long-term metabolism and physiological effects in biological systems, particularly in humans nih.govmdpi.com. While D-Psicose has seen more study, there are still calls for more comprehensive data on its extended effects on human health, including potential impacts on muscle cells under oxidative stress spandidos-publications.com. These concerns highlight the need for similar rigorous investigation into this compound.

Future research will prioritize:

Comprehensive ADME Studies: Conducting detailed absorption, distribution, metabolism, and excretion (ADME) studies for this compound across various biological models, including preclinical animal models and, eventually, human clinical trials. This will clarify its bioavailability, metabolic pathways, and elimination routes.

Long-Term Physiological Impact Assessments: Initiating long-term studies to evaluate the sustained physiological effects of this compound consumption. This includes monitoring its impact on blood glucose regulation, lipid profiles, body composition, organ health, and potential interactions with other dietary components nih.gov.

Gut Microbiome Interactions and Metabolite Profiling: A deeper investigation into how this compound interacts with the gut microbiome over extended periods and the identification of any novel metabolites produced by microbial fermentation or human metabolism.

Stereoisomer-Specific Metabolic Pathways: Delving into how this compound's metabolic fate differs from D-Psicose, which could explain any observed differences in their long-term physiological effects.

Addressing Potential Unintended Effects: Proactive research to identify and characterize any potential unintended or long-term physiological effects, drawing lessons from studies on other low-calorie sweeteners spandidos-publications.commdpi.com.

Q & A

Basic Research Questions

Q. What enzymatic mechanisms underlie L-Psicose metabolism in mammalian systems, and how can these pathways be experimentally validated?

- Methodological Answer : Investigate this compound metabolism using isotope tracing (e.g., ¹³C-labeled substrates) coupled with enzyme activity assays (e.g., spectrophotometry for hexokinase inhibition). Comparative studies with D-fructose can clarify substrate specificity. Validate pathways via knockout models (e.g., CRISPR-Cas9 silencing of ketose reductase genes) and LC-MS/MS metabolite profiling .

Q. What standard analytical methods are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for high specificity in carbohydrate separation. Validate with NMR (e.g., ¹H/¹³C spectra for structural confirmation) and GC-MS for volatile derivatives. Include internal standards (e.g., D-allulose) to correct for matrix interference .

Q. How can in vitro models be optimized to study this compound's anti-glycation properties?

- Methodological Answer : Design assays using bovine serum albumin (BSA) or hemoglobin incubated with methylglyoxal (a glycation agent) and this compound. Measure advanced glycation end-products (AGEs) via fluorescence spectroscopy (ex/em: 370/440 nm) and validate with ELISA. Include positive controls (e.g., aminoguanidine) and negative controls (D-fructose) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s glycemic impact across RCTs inform experimental design for human trials?

- Methodological Answer : Address heterogeneity by stratifying participants by baseline glycemic status (e.g., HbA1c levels) and standardizing meal composition. Use crossover designs with washout periods to minimize carryover effects. Apply mixed-effects models to account for inter-individual variability and meta-regression to identify moderators (e.g., dosage, study duration) .

Q. What statistical approaches resolve discrepancies in this compound’s prebiotic efficacy reported in animal versus human studies?

- Methodological Answer : Conduct meta-analyses with subgroup analysis by model type (e.g., murine vs. human gut microbiomes). Use multivariate regression to adjust for confounding factors (e.g., dietary fiber intake, baseline microbiota diversity). Validate findings via in silico modeling (e.g., PICRUSt2 for functional pathway prediction) .

Q. How can mechanistic studies differentiate this compound’s direct antimicrobial effects from indirect microbiota-mediated actions?

- Methodological Answer : Employ germ-free animal models to isolate direct effects. Combine RNA-seq of pathogenic bacteria (e.g., Clostridium difficile) exposed to this compound with metabolomics of fecal samples. Use fluorescent in situ hybridization (FISH) to track microbial colonization dynamics .

Q. What experimental frameworks validate this compound’s role in epigenetic regulation of metabolic genes?

- Methodological Answer : Perform chromatin immunoprecipitation sequencing (ChIP-seq) for histone modification markers (e.g., H3K27ac) in hepatocytes treated with this compound. Integrate with RNA-seq data and CRISPR interference (CRISPRi) to perturb candidate enhancers. Validate via luciferase reporter assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.